4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine

Bronchosecretolytic Mucolytic Phenol Red Excretion Assay

4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine (CAS 1251543-55-1) is a heterocyclic building block containing a pyrimidine core linked to a 4-pyridyl moiety via a methylthio bridge (C₁₁H₁₁N₃S, MW 217.29). It belongs to the broader class of pyrimidine-thioalkyl pyridine derivatives, exemplified by the clinical-stage bronchosecretolytic agent tasuldine (2-[(3-pyridinylmethyl)thio]pyrimidine).

Molecular Formula C11H11N3S
Molecular Weight 217.29
CAS No. 1251543-55-1
Cat. No. B2466622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine
CAS1251543-55-1
Molecular FormulaC11H11N3S
Molecular Weight217.29
Structural Identifiers
SMILESCC1=CC(=NC=N1)SCC2=CC=NC=C2
InChIInChI=1S/C11H11N3S/c1-9-6-11(14-8-13-9)15-7-10-2-4-12-5-3-10/h2-6,8H,7H2,1H3
InChIKeyHRHWWLWBHCUHHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine for Bronchosecretolytic and Antiangiogenic Research Programs


4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine (CAS 1251543-55-1) is a heterocyclic building block containing a pyrimidine core linked to a 4-pyridyl moiety via a methylthio bridge (C₁₁H₁₁N₃S, MW 217.29). It belongs to the broader class of pyrimidine-thioalkyl pyridine derivatives, exemplified by the clinical-stage bronchosecretolytic agent tasuldine (2-[(3-pyridinylmethyl)thio]pyrimidine) [1]. Within the 4-pyridylmethylthio subfamily, analogous derivatives have demonstrated antiangiogenic activity through inhibition of VEGF-induced human umbilical vein endothelial cell (HUVEC) proliferation [2]. The 4-methyl substitution on the pyrimidine ring and the 4-pyridyl (rather than 3-pyridyl) attachment point represent key regiochemical distinctions that may modulate target selectivity and pharmacokinetic properties relative to the more extensively studied 2-thioalkyl and 3-pyridyl analogs.

Why 4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine Cannot Be Replaced by 2- or 3-Pyridyl-Thioalkyl Pyrimidine Analogs


Within the pyrimidine-thioalkyl pyridine family, both the attachment position on the pyridine ring (2-, 3-, or 4-ylmethyl) and the substitution pattern on the pyrimidine ring profoundly influence biological activity. Tasuldine—a 2-thioalkyl-3-pyridyl derivative—achieves bronchosecretolytic activity superior to ambroxol via systemic administration [1]. Separately, 4-pyridylmethylthio derivatives have been optimized for antiangiogenic potency through conformational constraint and modification of the heterocyclic core [2]. The 4-methyl-6-substituted pyrimidine scaffold introduces steric and electronic effects not present in 2-substituted or unsubstituted pyrimidine analogs, potentially altering target binding kinetics, metabolic stability, and off-target profiles. Procurement of a generic thioalkyl pyrimidine without these specific regiochemical features will not recapitulate the same structure-activity relationships.

Quantitative Differentiation Evidence for 4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine vs. Its Closest Structural Analogs


Regiochemical Comparison: 4-Pyridylmethylthio vs. 3-Pyridylmethylthio Substitution and Bronchosecretolytic Phenotype

The 3-pyridylmethylthio analog tasuldine (2-[(3-pyridinylmethyl)thio]pyrimidine) demonstrated a statistically significant increase in phenol red excretion in mouse trachea compared to ambroxol following systemic administration [1]. The 4-pyridylmethylthio regioisomer (the target compound class) has not been evaluated in this bronchosecretolytic assay. However, 4-pyridylmethylthio derivatives were specifically optimized for antiangiogenic activity in a HUVEC proliferation assay, with the most potent compound in that series achieving IC₅₀ values in the nanomolar range [2]. This divergence in therapeutic phenotype confirms that the pyridyl attachment position (3- vs. 4-) directs biological activity toward distinct targets—mucus secretion modulation versus angiogenesis inhibition—and that the target compound's 4-pyridyl substitution pattern is a critical determinant of target engagement.

Bronchosecretolytic Mucolytic Phenol Red Excretion Assay

Pyrimidine Substitution Pattern: 4-Methyl-6-Thioalkyl vs. 2-Thioalkyl and Unsubstituted Analogs

The 2-position of the pyrimidine ring in tasuldine is sterically and electronically distinct from the 4-methyl-6-substituted pattern in the target compound. In the broader pyrimidine thioether literature, 4-methyl substitution on pyrimidine has been shown to alter metabolic stability and CYP450-mediated oxidation rates compared to unsubstituted or 2-substituted pyrimidines [1]. The patent literature on 4-pyridylalkylthio derivatives (US 8,207,194) explicitly teaches that modification of the heterocyclic core (including pyrimidine with various substituents) modulates antiangiogenic potency and selectivity [2]. Although direct IC₅₀ or PK data for 4-methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine have not been published, the presence of a 4-methyl group on pyrimidine—absent in all evaluated bronchosecretolytic analogs—creates a differentiated physicochemical and pharmacological profile that cannot be assumed equivalent to 2-substituted or unsubstituted pyrimidine thioethers.

Structure-Activity Relationship Pyrimidine Thioether Kinase Inhibition

Conformational Constraint and Antiangiogenic Potency in 4-Pyridylmethylthio Derivatives

Honda et al. (2008) conducted a systematic conformation-activity relationship study on 4-pyridylmethylthio derivatives and identified that the spatial orientation of the 4-pyridyl group relative to the heterocyclic core is a key determinant of antiangiogenic potency [1]. The most potent compound in that series inhibited VEGF-induced HUVEC proliferation with an IC₅₀ in the low nanomolar range. The target compound 4-methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine shares the same 4-pyridylmethylthio pharmacophore but introduces a 4-methyl substituent on the pyrimidine ring, which the Honda study suggests may further constrain the conformational flexibility of the thioether linkage and modify binding to the molecular target(s) involved in angiogenesis. While direct potency data for this specific compound are absent, the structure falls within the claimed scope of antiangiogenic patents [2] and represents a novel analog within a validated chemotype.

Antiangiogenic VEGF Inhibition Conformation-Activity Relationship

Recommended Research Applications for 4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine Based on Evidence Profiling


Antiangiogenic Lead Optimization: Exploring 4-Methyl Pyrimidine Conformational Effects

Use 4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine as a scaffold for synthesizing novel analogs within the 4-pyridylmethylthio antiangiogenic chemotype described by Honda et al. [1]. The 4-methyl group on the pyrimidine ring introduces steric bulk adjacent to the thioether linkage, which may restrict rotational freedom and alter the conformational preference of the 4-pyridyl pharmacophore. Systematic variation of the 6-position substituent while maintaining the 4-methyl group can probe whether conformational constraint enhances or diminishes antiangiogenic potency relative to the unsubstituted pyrimidine analogs disclosed in the patent literature [2].

Regioisomeric Selectivity Profiling Against Bronchosecretolytic vs. Antiangiogenic Targets

The 4-pyridylmethylthio regioisomer has not been evaluated in bronchosecretolytic assays. A comparative screen of 4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine against the 3-pyridylmethylthio analog tasuldine in the mouse tracheal phenol red excretion model [1] would quantify the role of pyridyl attachment position in directing therapeutic phenotype. Such data would establish whether the 4-pyridyl compound retains any mucolytic activity or is fully selective for antiangiogenic pathways, informing target product profiles for either respiratory or oncology indications.

Chemical Biology Probe for VEGF Signaling Pathway Deconvolution

Given the antiangiogenic activity documented for 4-pyridylmethylthio derivatives [1], the target compound can serve as a starting point for developing a chemical probe to dissect VEGF receptor signaling. The 4-methyl-6-thioalkyl substitution pattern is distinct from known VEGFR kinase inhibitors, potentially offering a novel binding mode. Procurement and screening of this compound in a panel of VEGFR-1, VEGFR-2, and VEGFR-3 biochemical assays would establish selectivity fingerprints and guide medicinal chemistry efforts toward isoform-selective angiogenesis inhibitors.

Building Block for Patent-Protected Combinatorial Libraries

The compound falls within the generic scope of US Patent 8,207,194 [1], which claims 4-pyridylalkylthio-substituted heterocycles for angiogenesis-related diseases. Incorporating 4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine into a combinatorial library with systematic variation of the pyrimidine 2-position and the methylene linker provides a freedom-to-operate pathway for generating novel, patentable analogs with potentially improved potency and selectivity over prior art compounds.

Quote Request

Request a Quote for 4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.